molecular formula C13H8N2O7 B11946686 4,4'-Dihydroxy-3,3'-dinitrobenzophenone CAS No. 37567-35-4

4,4'-Dihydroxy-3,3'-dinitrobenzophenone

Cat. No.: B11946686
CAS No.: 37567-35-4
M. Wt: 304.21 g/mol
InChI Key: AABHPMAMDHAYRG-UHFFFAOYSA-N
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Description

4,4'-Dihydroxy-3,3'-dinitrobenzophenone is a benzophenone derivative characterized by hydroxyl (-OH) groups at the 4,4' positions and nitro (-NO₂) groups at the 3,3' positions on the two phenyl rings. It is synthesized via a three-step process involving Friedel-Crafts acylation of chlorobenzene and chlorobenzoyl chloride, nitration with mixed acid, and alkaline hydrolysis in an alcohol-water medium. This method achieves a total yield of 78.34%, with recrystallization (using DMF and isopropanol) enhancing purity to 99.30% .

Properties

IUPAC Name

bis(4-hydroxy-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O7/c16-11-3-1-7(5-9(11)14(19)20)13(18)8-2-4-12(17)10(6-8)15(21)22/h1-6,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABHPMAMDHAYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37567-35-4
Record name 4,4'-dihydroxy-3,3'-dinitrobenzophenone
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dihydroxy-3,3’-dinitrobenzophenone can be synthesized through a multi-step process involving Friedel-Crafts acylation, nitration, and alkaline hydrolysis. The synthesis begins with the acylation of chlorobenzene using chlorobenzoyl chloride in the presence of a Lewis acid catalyst . The resulting product undergoes nitration using a mixed acid (sulfuric acid and nitric acid) to introduce the nitro groups. Finally, the nitrated product is subjected to alkaline hydrolysis in an alcohol-water medium to yield 4,4’-Dihydroxy-3,3’-dinitrobenzophenone .

Industrial Production Methods

The industrial production of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, concentration of reagents, and reaction time, to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dihydroxy-3,3’-dinitrobenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone.

Scientific Research Applications

Scientific Research Applications

The compound serves multiple functions in scientific research:

1. Chemistry:

  • Precursor for Complex Organic Molecules: It is utilized in the synthesis of various organic compounds and polymers. Its reactive hydroxyl and nitro groups facilitate further chemical transformations.
  • Polymer Production: It acts as a building block for heat-resistant polyamides, polyamide-imides, and polyimides. These materials are crucial in high-performance applications such as aerospace and automotive industries .

2. Biology:

  • Enzyme Inhibition Studies: Research has shown that 4,4'-Dihydroxy-3,3'-dinitrobenzophenone can inhibit specific enzymes by binding to their active sites. This property is explored in studies related to metabolic pathways and potential therapeutic applications.
  • Toxicity Evaluations: The compound's effects on cellular viability have been assessed in various studies, revealing its potential cytotoxicity. For example, it has been tested against H9c2 cells to evaluate its protective effects against oxidative stress .

3. Industry:

  • UV Stabilizers: It is used in the formulation of UV stabilizers for plastics and coatings, enhancing the durability of materials exposed to sunlight.
  • Coatings and Adhesives: The compound's chemical properties make it suitable for use in coatings and adhesives that require enhanced thermal stability and resistance to degradation .

Case Studies

Case Study 1: Use in Polymer Development
A study highlighted the role of this compound as a precursor for synthesizing high-performance polymers. The resulting materials exhibited superior thermal stability compared to traditional polymers, making them suitable for aerospace applications.

Case Study 2: Biological Activity Assessment
Research conducted on the cytotoxic effects of this compound demonstrated that it significantly reduced cell viability in H9c2 cardiac cells under oxidative stress conditions. This finding suggests potential applications in drug development targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4,4’-Dihydroxy-3,3’-dinitrobenzophenone involves its interaction with specific molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

4,4'-Dihydroxybenzophenone

  • Structure : Lacks nitro groups, retaining only hydroxyl groups at the 4,4' positions.
  • Molecular Formula : C₁₃H₁₀O₃ (MW: 214.22 g/mol) .
  • Properties : The absence of nitro groups reduces electron-withdrawing effects, making it less polar and reactive compared to the nitro-substituted derivative. It is commonly used as a UV stabilizer in polymers.
  • Applications : Preferred in materials requiring moderate stability and lower toxicity .

2,2′-Dihydroxy-4,4′-dimethoxybenzophenone

  • Structure : Methoxy (-OCH₃) groups at 4,4' positions and hydroxyl groups at 2,2' positions.
  • Molecular Formula : C₁₅H₁₄O₅ (MW: 274.27 g/mol) .
  • Properties : Methoxy groups enhance lipophilicity and steric hindrance, reducing solubility in polar solvents. Unlike nitro groups, methoxy substituents are electron-donating, altering electronic properties.
  • Applications : Used in sunscreen formulations due to UV absorption capabilities .

3,3'-Dinitrobenzophenone

  • Structure : Nitro groups at 3,3' positions but lacks hydroxyl groups.
  • Molecular Formula : C₁₃H₈N₂O₅ (MW: 272.21 g/mol) .
  • Nitro groups confer high thermal stability.
  • Applications : Intermediate in explosives or agrochemical synthesis .

4,4'-Difluorobenzophenone

  • Structure : Fluorine atoms at 4,4' positions instead of hydroxyl/nitro groups.
  • Molecular Formula : C₁₃H₈F₂O (MW: 234.20 g/mol) .
  • Properties : Fluorine’s electronegativity increases chemical inertness and thermal stability. Lacks the acidic protons present in hydroxyl-substituted analogs.
  • Applications: Key monomer in high-performance polymers like polyether ether ketone (PEEK) .

4,4'-Dihydroxy-2,2'-dichlorobenzophenone

  • Structure : Chlorine atoms at 2,2' positions and hydroxyl groups at 4,4'.
  • Molecular Formula : C₁₃H₈Cl₂O₃ (MW: 295.11 g/mol) .
  • Properties : Chlorine substituents enhance biocidal activity but increase environmental persistence. Combines polar hydroxyl groups with halogenated hydrophobicity.
  • Applications : Broad-spectrum fungicide .

Key Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
4,4'-Dihydroxy-3,3'-dinitrobenzophenone 4,4'-OH; 3,3'-NO₂ C₁₃H₈N₂O₇ 320.22 Pharmaceuticals, polymers
4,4'-Dihydroxybenzophenone 4,4'-OH C₁₃H₁₀O₃ 214.22 UV stabilizers
2,2′-Dihydroxy-4,4′-dimethoxybenzophenone 2,2'-OH; 4,4'-OCH₃ C₁₅H₁₄O₅ 274.27 Sunscreens
3,3'-Dinitrobenzophenone 3,3'-NO₂ C₁₃H₈N₂O₅ 272.21 Explosives, agrochemicals
4,4'-Difluorobenzophenone 4,4'-F C₁₃H₈F₂O 234.20 High-performance polymers
4,4'-Dihydroxy-2,2'-dichlorobenzophenone 4,4'-OH; 2,2'-Cl C₁₃H₈Cl₂O₃ 295.11 Fungicides

Research Findings and Functional Insights

  • Electron Effects: Nitro groups in this compound increase acidity of hydroxyl groups (due to -M effect), enhancing solubility in alkaline media. This contrasts with methoxy or fluorine substituents, which reduce reactivity .
  • Biological Activity: Hydroxyl-nitro combinations may inhibit nitric oxide (NO) production (e.g., IC₅₀ values for related compounds range from 0.8–18.8 μg/mL ), though specific data for the target compound requires further study.
  • Synthetic Challenges : Derivatives with multiple substituents (e.g., nitro + hydroxyl) often require multi-step syntheses and careful purification, as seen in the target compound’s 78.34% yield .

Notes on Database Coverage and Structural Complexity

Evidence gaps exist for certain analogs (e.g., 4,4’-dihydroxy-3,3’-dimethylphenyl ether), highlighting limitations in chemical databases . Computational tools and linked data approaches are recommended to predict properties of understudied derivatives .

Q & A

Q. How can researchers resolve contradictions in reported spectral data (e.g., IR, NMR) across literature sources?

  • Methodology :
  • Cross-validation : Compare data from NIST, PubChem, and EPA DSSTox. For IR, ensure baseline correction and resolution (2 cm⁻¹) match reference settings .

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